5-Amino-6-methylpyrimidine-2,4-diol
Overview
Description
5-Amino-6-methylpyrimidine-2,4-diol is a heterocyclic organic compound with the molecular formula C5H7N3O2 It is a derivative of pyrimidine, characterized by the presence of amino and hydroxyl groups at specific positions on the pyrimidine ring
Biochemical Analysis
Biochemical Properties
5-Amino-6-methylpyrimidine-2,4-diol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nucleotide metabolism, such as dihydrofolate reductase and thymidylate synthase. These interactions are essential for the synthesis and repair of DNA, highlighting the compound’s importance in cellular replication and repair mechanisms .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, which is critical for cell growth and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of dihydrofolate reductase, thereby affecting the folate cycle and nucleotide synthesis. This inhibition can result in reduced DNA synthesis and cell proliferation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote cell growth. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while deviations from this range can lead to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors essential for nucleotide metabolism and DNA synthesis. The compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism. For example, its interaction with dihydrofolate reductase can impact the folate cycle, leading to changes in the availability of nucleotides for DNA synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can influence its biological activity and effectiveness in various cellular processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and DNA repair processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-methylpyrimidine-2,4-diol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-isothiocyanato-4-methylpentan-2-one with propane-1,3-diamine in a molar ratio of 3:1. This reaction is carried out in the presence of a suitable solvent and under specific temperature conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-6-methylpyrimidine-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-amino-6-methylpyrimidine-2,4-dione, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
5-Amino-6-methylpyrimidine-2,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Amino-6-methylpyrimidine-2,4-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activities, affecting various biochemical processes. For instance, it may inhibit the activity of certain enzymes involved in nucleotide synthesis, thereby exerting its effects on cellular functions .
Comparison with Similar Compounds
- 5-Amino-2,4-dihydroxy-6-methylpyrimidine
- 5-Amino-6-methyluracil
- 5-Amino-6-methyl-1H-pyrimidine-2,4-dione
Comparison: Compared to these similar compounds, 5-Amino-6-methylpyrimidine-2,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of both amino and hydroxyl groups at specific positions enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications .
Properties
IUPAC Name |
5-amino-6-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-3(6)4(9)8-5(10)7-2/h6H2,1H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSSATCDUXTALE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211778 | |
Record name | 5-Amino-6-methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6270-46-8 | |
Record name | 5-Amino-6-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6270-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-6-methylpyrimidine-2,4-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6270-46-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35527 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5-Amino-6-methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-6-methyluracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-AMINO-6-METHYLPYRIMIDINE-2,4-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPA47W5DV5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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